4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a synthetic organic compound It is characterized by its complex structure, which includes a methoxy group, a pyridine ring, a pyrrolidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride under basic conditions.
Introduction of the pyrrolidine ring: This step might involve a nucleophilic substitution reaction where a pyrrolidine derivative is introduced.
Attachment of the pyridine ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce an aniline derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- 4-methoxy-N-(pyridin-4-ylmethyl)-3-(piperidin-1-ylcarbonyl)benzenesulfonamide
- 4-ethoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both a pyridine and a pyrrolidine ring might enhance its binding affinity to certain biological targets compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-17-5-4-15(12-16(17)18(22)21-10-2-3-11-21)26(23,24)20-13-14-6-8-19-9-7-14/h4-9,12,20H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFHOGOQAOQJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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